![molecular formula C11H11NO B5563581 5-methyl-2-(1H-pyrrol-1-yl)phenol](/img/structure/B5563581.png)
5-methyl-2-(1H-pyrrol-1-yl)phenol
Overview
Description
5-methyl-2-(1H-pyrrol-1-yl)phenol is an organic compound that belongs to the class of phenols and pyrroles It is characterized by a phenol group substituted with a pyrrole ring at the second position and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(1H-pyrrol-1-yl)phenol typically involves the reaction of 5-methyl-2-nitrophenol with pyrrole under specific conditions. One common method includes the reduction of 5-methyl-2-nitrophenol to 5-methyl-2-aminophenol, followed by a condensation reaction with pyrrole in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(1H-pyrrol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and pyrrole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 5-methyl-2-(1H-pyrrol-1-yl)phenol is CHNO, featuring a phenolic group and a pyrrole ring. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets. Its structure can be represented as follows:
- SMILES Representation : Cc1ccc(c(O)c1)-n1cccc1
Medicinal Chemistry Applications
Antimicrobial and Anticancer Activities
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. For instance, research has shown that derivatives of pyrrole compounds can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The ability of these compounds to interact with dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase suggests their potential as therapeutic agents against infections and cancer .
Case Study: Biological Evaluation
In a study evaluating the antibacterial activity of synthesized pyrrole derivatives, some compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.8 µg/mL against various bacterial strains, demonstrating strong antibacterial properties . Furthermore, molecular docking studies revealed promising binding interactions with target enzymes, indicating a potential mechanism of action for these compounds.
Materials Science Applications
This compound can also be utilized in the development of advanced materials. Its phenolic structure allows it to function as a precursor for synthesizing polymers and resins used in coatings and adhesives.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research in polymer chemistry has shown that introducing such heterocyclic compounds can improve the performance of materials under various conditions .
Organic Synthesis Applications
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The phenolic hydroxyl group can undergo substitution reactions, facilitating the introduction of diverse functional groups.
- Condensation Reactions : The compound can engage in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-methyl-2-(1H-pyrrol-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(1H-pyrrol-1-yl)aniline: Similar structure but with an amino group instead of a hydroxyl group.
2-(1H-pyrrol-1-yl)phenol: Lacks the methyl group at the fifth position.
5-methyl-2-(1H-indol-1-yl)phenol: Contains an indole ring instead of a pyrrole ring.
Uniqueness
5-methyl-2-(1H-pyrrol-1-yl)phenol is unique due to the presence of both a phenol and a pyrrole ring, which confer distinct chemical and biological properties
Biological Activity
5-Methyl-2-(1H-pyrrol-1-yl)phenol, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biochemical interactions, cellular effects, molecular mechanisms, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a phenolic structure with a pyrrole moiety, which is known to enhance its biological activity. The presence of the methyl group on the phenolic ring and the pyrrole nitrogen contributes to its unique reactivity and interaction with biological targets.
The compound interacts with various enzymes and proteins, notably cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, influencing the metabolism of other substrates within the body.
Cellular Effects
Research indicates that this compound affects several cell signaling pathways. Notably, it modulates the mitogen-activated protein kinase (MAPK) pathway, impacting gene expression related to cell growth, differentiation, and apoptosis. This modulation can lead to significant changes in cellular metabolism and behavior.
Molecular Mechanism
The primary mechanism of action involves binding to specific biomolecules such as enzymes and receptors. This binding can either inhibit or activate enzyme activity, leading to alterations in cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors and regulatory proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For example:
- Minimum Inhibitory Concentration (MIC) : In vitro studies have demonstrated that derivatives of compounds related to this structure exhibit significant antimicrobial activity against Mycobacterium tuberculosis (M. tuberculosis) strains with MIC values ranging from 0.40 to >25 µg/mL .
Compound | MIC (µg/mL) | Activity |
---|---|---|
5q | 0.40±0.03 | Bactericidal |
5r | 0.49±0.26 | Bactericidal |
5p | 11.17±0.57 | Bacteriostatic |
This table illustrates the varying degrees of potency among different derivatives of pyrrole compounds against M. tuberculosis.
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro assays on human lung cancer cell lines (A549) suggest that certain derivatives possess significant cytotoxic effects, indicating potential for development as anticancer agents .
Case Studies
A notable case study involved the evaluation of a series of pyrrole derivatives for their antibacterial and anticancer activities. Compounds were assessed for their ability to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ACP), both critical targets in bacterial metabolism and cancer cell proliferation. The results indicated that several compounds exhibited potent inhibitory effects with low cytotoxicity profiles against mammalian cells .
Properties
IUPAC Name |
5-methyl-2-pyrrol-1-ylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9-4-5-10(11(13)8-9)12-6-2-3-7-12/h2-8,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDMSLORWQIPIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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